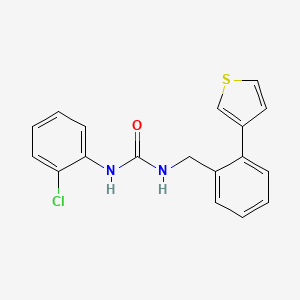
1-(2-Chlorophenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TCS2312, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized through a variety of methods.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The study of urea derivatives in crystallography offers insights into their molecular interactions and structural configurations. For instance, the examination of N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea reveals how bromophenyl and chlorophenyl groups are positioned relative to the urea carbonyl atom, showcasing dimers formed via hydrogen bonds in the crystal structure (Yamin & Mardi, 2003). Similarly, the crystal structure of flufenoxuron, a benzoylurea pesticide, demonstrates the spatial arrangement of its constituent rings and how hydrogen bonds contribute to its three-dimensional architecture (Jeon et al., 2014).
Synthesis and Antioxidant Activity
The synthesis of urea derivatives often aims to explore their potential biological activities. A study on the synthesis of thiazole analogues incorporating urea, thiourea, and selenourea functionalities highlighted their antioxidant capacities. These compounds, especially those with selenourea functionality, demonstrated potent activity, suggesting a new class of antioxidant agents (Reddy et al., 2015).
Anticancer Properties
Urea derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of thiourea-/urea-benzimidazole derivatives as anticancer agents revealed that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. These findings point towards the potential of urea derivatives in developing new anticancer therapies (Siddig et al., 2021).
Antimicrobial and Antibiofilm Activities
The antimicrobial and antibiofilm activities of urea derivatives are of considerable interest in addressing pathogenic bacteria. Research on new thiourea derivatives has demonstrated significant antipathogenic activity, particularly against strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest the potential of urea derivatives in creating novel antimicrobial agents targeting biofilm-associated infections (Limban et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-16-7-3-4-8-17(16)21-18(22)20-11-13-5-1-2-6-15(13)14-9-10-23-12-14/h1-10,12H,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBTDPHTYQRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

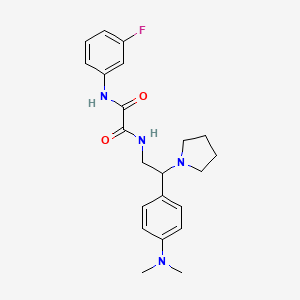

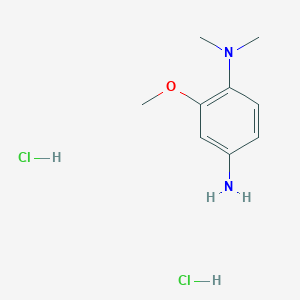
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/no-structure.png)
![N-(5-{3-[(1-Benzyl-1h-1,2,3-Triazol-4-Yl)methoxy]benzyl}-1,3-Thiazol-2-Yl)-2-[(4,6-Dimethylpyrimidin-2-Yl)sulfanyl]acetamide](/img/structure/B2845201.png)
![(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B2845202.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2845203.png)
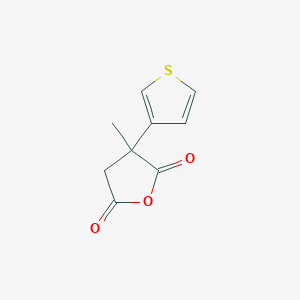
![(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2845207.png)
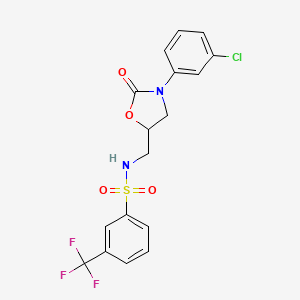
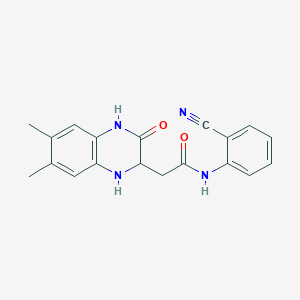

![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
